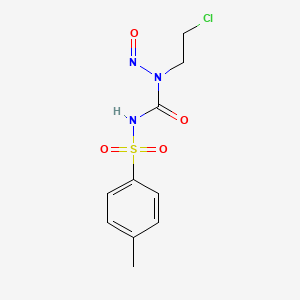
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is a complex organic compound that features a urea backbone with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of p-toluenesulfonyl chloride with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions often involve reagents like sodium borohydride, resulting in the conversion of nitroso groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl group, using reagents such as sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amines.
科学研究应用
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other advanced materials
作用机制
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, leading to the disruption of cellular processes. This interaction is facilitated by the chloroethyl and nitroso groups, which are reactive under physiological conditions .
相似化合物的比较
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(p-tolylsulfonyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Urea, 1-(2-bromoethyl)-1-nitroso-3-(p-tolylsulfonyl)-: Similar structure but with a bromoethyl group, leading to different chemical properties.
Urea, 1-(2-chloroethyl)-1-nitroso-3-(m-tolylsulfonyl)-: The position of the tolyl group affects its reactivity and applications.
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- is unique due to the presence of both chloroethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
33024-34-9 |
|---|---|
分子式 |
C10H12ClN3O4S |
分子量 |
305.74 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
InChI 键 |
OJNXBFXPODIQKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
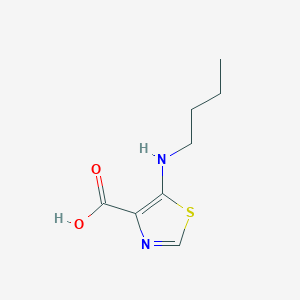
![6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13963730.png)
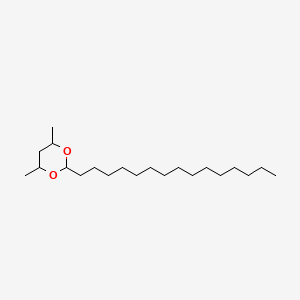
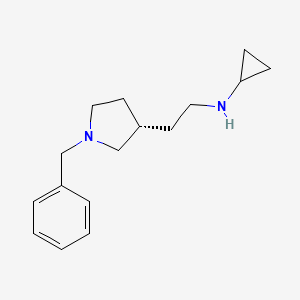
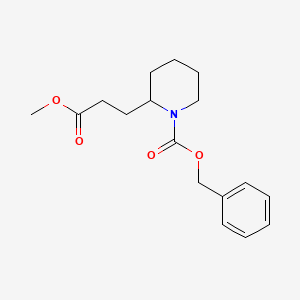
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
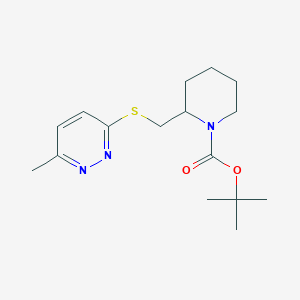
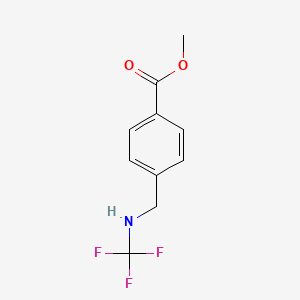
![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
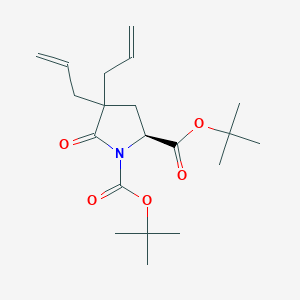
![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)
